molecular formula C17H20N6O2 B11614006 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol

Cat. No.: B11614006
M. Wt: 340.4 g/mol
InChI Key: NEDQOMVTOBPYGF-VCHYOVAHSA-N
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Description

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3,5-dimethyl-1H-pyrazole with 5-methyl-4H-1,2,4-triazole-4-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 2-ethoxyphenol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    5-Methyl-4H-1,2,4-triazole: A triazole derivative that shares the triazole moiety.

    2-Ethoxyphenol: A phenol derivative with an ethoxy group.

Uniqueness

4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol is unique due to its combination of pyrazole, triazole, and phenol moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2-ethoxyphenol

InChI

InChI=1S/C17H20N6O2/c1-5-25-16-9-14(6-7-15(16)24)10-18-23-13(4)19-20-17(23)22-12(3)8-11(2)21-22/h6-10,24H,5H2,1-4H3/b18-10+

InChI Key

NEDQOMVTOBPYGF-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C)O

Origin of Product

United States

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